molecular formula C10H11BrO3S B2498264 Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate CAS No. 1267861-35-7

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Cat. No.: B2498264
CAS No.: 1267861-35-7
M. Wt: 291.16
InChI Key: GMVQHQNAWDCVLC-UHFFFAOYSA-N
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Description

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is a synthetic organic compound characterized by a pentanoate ester backbone, a ketone group at the 5-position, and a 5-bromo-substituted thiophene ring at the terminal carbonyl. Its molecular formula is C₁₀H₁₁BrO₃S, with a molecular weight of 307.21 g/mol. The bromine atom on the thiophene ring enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and pharmaceutical synthesis . This compound’s structural features, such as the electron-withdrawing bromine and the ester group, influence its solubility, stability, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVQHQNAWDCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate typically involves the bromination of thiophene followed by esterification. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The resulting bromothiophene is then reacted with methyl 5-oxopentanoate under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Thiophene-Based Analogs

  • Methyl 5-oxo-5-(2-thienyl)pentanoate (CAS: 847416-99-3): Structure: Lacks bromine substitution on the thiophene ring. Molecular Weight: 226.28 g/mol. Applications: Used as a precursor in heterocyclic chemistry. The absence of bromine reduces its reactivity in Suzuki-Miyaura couplings compared to the brominated analog .

Halogenated Benzamide Derivatives

  • tert-Butyl 5-({[4-[(5-chloro-2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoate (6b): Structure: Features a chloro-substituted benzamide and tert-butyl protecting groups. Synthesis Yield: 44% via silica gel chromatography . Applications: Explored in peptide mimetics and protease inhibition studies.

Aromatic Heterocyclic Derivatives

  • Methyl 5-(9-hexyl-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (7): Structure: Contains carbazole and quinoline moieties. Synthesis Yield: 59% (similar derivatives) . Applications: Used in organic electronics due to extended π-conjugation .

Amino Acid-Functionalized Analogs

  • Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate (CAS: 192314-71-9): Structure: Boc-protected amino groups enhance stability. Molecular Weight: 344.4 g/mol . Applications: Intermediate in peptide synthesis and enzyme inhibitor design .

Caspase Inhibitor Derivatives

  • z-VAD-fmk: Structure: Contains a 5-oxopentanoate backbone with fluorinated and peptidomimetic substituents. Applications: Potent apoptosis inhibitor; highlights the versatility of 5-oxopentanoate scaffolds in medicinal chemistry .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Yield Key Applications References
Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate 5-Bromo-thiophene, methyl ester 307.21 N/A Cross-coupling reactions, drug intermediates
Methyl 5-oxo-5-(2-thienyl)pentanoate Thiophene (no bromine) 226.28 N/A Heterocyclic synthesis
Compound 6b (tert-butyl derivative) Chloro-benzamide, triazole ~550 (estimated) 44% Protease inhibition
Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate Boc-protected amino groups 344.4 N/A Peptide synthesis
z-VAD-fmk Fluorinated peptidomimetic ~700 (estimated) N/A Apoptosis inhibition

Application-Specific Advantages

  • Medicinal Chemistry : Brominated thiophenes are prioritized in kinase inhibitor design for their enhanced binding affinity .
  • Materials Science: Carbazole-quinoline hybrids (e.g., compound 7) exhibit tunable luminescence for OLED applications .

Biological Activity

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Molecular Formula

  • Chemical Formula : C12H12BrO3S
  • Molecular Weight : 303.19 g/mol

Structural Characteristics

The compound features a bromothiophene moiety, which is known for its role in enhancing the biological activity of organic molecules. The presence of the oxopentanoate group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways.

Case Study: HeLa Cell Line

  • Treatment Duration : 24 hours
  • Concentration : 100 µg/mL
  • Results : Induction of apoptosis was confirmed via flow cytometry, showing an increase in Annexin V positive cells by approximately 30%.

The proposed mechanism involves the compound's ability to interact with specific enzymes or receptors within the target cells. It may inhibit key metabolic pathways, leading to reduced cell viability in microbial and cancer cells.

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, impacting signal transduction pathways critical for cell survival.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at lower concentrations, this compound exhibits low toxicity in mammalian cell lines.

Toxicity ParameterResult
LD50 (oral, rat)>2000 mg/kg
Cytotoxicity (IC50)>500 µg/mL

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